Betanidin

Beschreibung

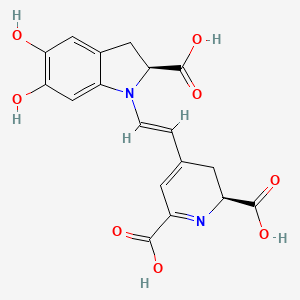

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-4-[(E)-2-[(2S)-2-carboxy-5,6-dihydroxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13,21-22H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/b2-1+/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUSJOGHYQDQX-WODDMCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944419 | |

| Record name | 2-Carboxy-1-[2-(2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene)ethylidene]-6-hydroxy-2,3-dihydro-1H-indol-1-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-76-2 | |

| Record name | Betanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxy-1-[2-(2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene)ethylidene]-6-hydroxy-2,3-dihydro-1H-indol-1-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETANIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I2X8A06CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Betanidin

Precursor Compounds and Initial Enzymatic Steps

The journey to betanidin begins with the amino acid L-tyrosine. Through a series of enzymatic transformations, this initial precursor is converted into the key intermediates necessary for the formation of the this compound molecule. numberanalytics.comresearchgate.net

L-Tyrosine Hydroxylation to L-DOPA

The first committed step in this compound biosynthesis is the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). academicjournals.orgnih.govnih.gov This critical reaction is primarily catalyzed by two types of enzymes: Cytochrome P450s and tyrosinases. nih.govnih.govcukerala.ac.in

Recent research has identified a family of cytochrome P450 enzymes, specifically from the CYP76AD subfamily, as key players in the hydroxylation of L-tyrosine. nih.govnih.govcukerala.ac.in In sugar beet (Beta vulgaris), three such enzymes, CYP76AD1, CYP76AD5, and CYP76AD6, have been shown to catalyze this reaction. nih.govresearchgate.netplos.org While all three can hydroxylate tyrosine to L-DOPA, CYP76AD1 exhibits a dual function, which will be discussed later. nih.govnih.gov The expression of these genes is positively correlated with high levels of betalain pigments. nih.gov

Historically, tyrosinase (polyphenol oxidase) was considered the primary enzyme responsible for the conversion of L-tyrosine to L-DOPA. academicjournals.orgresearchgate.netfrontiersin.org This enzyme exhibits both monophenolase activity (hydroxylation of monophenols like tyrosine) and diphenolase activity (oxidation of diphenols like L-DOPA). academicjournals.orgfrontiersin.orgacs.org While its role in some species is still acknowledged, the discovery of the CYP76AD enzymes has provided a more complete picture of this initial biosynthetic step. nih.govcukerala.ac.in In some organisms, tyrosinase has been shown to act on betaxanthin substrates, suggesting alternative pathways for this compound formation. nih.govnih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP76AD1)

L-DOPA Cleavage to Betalamic Acid (BvDODA1 Activity)

Once L-DOPA is formed, it serves as a crucial branch point in the pathway. nih.govfrontiersin.org One of its fates is to be cleaved to form betalamic acid, the chromophore common to all betalain pigments. nih.govresearchgate.netnih.gov This reaction is catalyzed by DOPA-4,5-dioxygenase (DODA). researchgate.netnih.govresearchgate.net In Beta vulgaris, the enzyme responsible is BvDODA1. frontiersin.orgnih.gov The enzyme cleaves the aromatic ring of L-DOPA to produce an unstable intermediate, 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid. researchgate.netnih.govnih.gov

L-DOPA Oxidation to Cyclo-DOPA (CYP76AD1 Activity)

The other critical path for L-DOPA involves its oxidation to form cyclo-DOPA. nih.govplos.org This reaction is specifically and efficiently catalyzed by the bifunctional enzyme CYP76AD1. nih.govresearchgate.netfrontiersin.org This is the same enzyme that can hydroxylate L-tyrosine. nih.govnih.gov The formation of cyclo-DOPA is a key step leading to the betacyanin branch of the pathway. The cyclization of dopaquinone, an oxidized form of L-DOPA, to cyclo-DOPA can also occur spontaneously. academicjournals.orgmdpi.comresearchgate.net

Formation of this compound Aglycone

The final step in the formation of the this compound aglycone is a spontaneous condensation reaction. researchgate.netacademicjournals.orgnih.gov Betalamic acid, produced from the cleavage of L-DOPA, reacts with cyclo-DOPA, formed from the oxidation of L-DOPA. researchgate.netnih.govnih.gov This Schiff base condensation results in the characteristic red-violet this compound molecule. tandfonline.comresearchgate.net While the condensation itself is spontaneous, it is the preceding enzymatic steps that provide the necessary precursors in a controlled manner. nih.gov

| Enzyme | Gene | Substrate | Product | Function in this compound Biosynthesis |

| Cytochrome P450 | CYP76AD1 | L-Tyrosine | L-DOPA | Initial hydroxylation of the precursor amino acid. |

| Cytochrome P450 | CYP76AD1 | L-DOPA | cyclo-DOPA | Oxidation of L-DOPA to form a key intermediate for betacyanin synthesis. |

| Cytochrome P450 | CYP76AD5 / CYP76AD6 | L-Tyrosine | L-DOPA | Redundant hydroxylation of the precursor amino acid. |

| Tyrosinase | - | L-Tyrosine | L-DOPA | Historically recognized enzyme for the initial hydroxylation step. |

| DOPA-4,5-dioxygenase | BvDODA1 | L-DOPA | Betalamic Acid | Cleavage of L-DOPA to form the betalain chromophore. |

Spontaneous Condensation of Betalamic Acid and Cyclo-DOPA

The formation of this compound is the result of a condensation reaction between two precursor molecules: betalamic acid and cyclo-DOPA (L-3,4-dihydroxyphenylalanine). numberanalytics.com Betalamic acid serves as the chromophore common to all betalain pigments. embrapa.brgenome.jp The synthesis of this compound occurs through the joining of betalamic acid and cyclo-DOPA. numberanalytics.comnih.gov Research indicates that this crucial condensation step is a spontaneous, non-enzymatic reaction. genome.jpnih.govnih.govoup.com

Experiments involving feeding cyclo-DOPA to the hypocotyls of fodder beet (a betalain-producing plant) resulted in the formation of this compound, supporting the spontaneous nature of this reaction in vivo. nih.govoup.com Similarly, model assay systems have demonstrated that the formation of this compound proceeds spontaneously once its precursors, betalamic acid and cyclo-DOPA, are present. nih.gov This spontaneous Schiff base formation between the amine group of cyclo-DOPA and the aldehyde group of betalamic acid is considered the decisive step in betacyanin formation. nih.govigem.org

Glycosylation and Acylation of this compound (Formation of Betacyanins)

Once formed, the this compound molecule can undergo various modifications, primarily glycosylation and acylation, to produce a wide array of betacyanins. numberanalytics.commdpi.com These structural derivatizations occur at the hydroxyl groups located at positions 5 and 6 of the cyclo-DOPA moiety of this compound. embrapa.brmdpi.comnih.gov The attachment of sugar molecules (glycosylation) or acyl groups, often from hydroxycinnamic acids, leads to the diversity of betacyanins observed in nature. mdpi.comzryd.net The most prevalent modification is the attachment of a glucose molecule to the 5-hydroxyl group, forming the well-known pigment betanin (this compound-5-O-β-glucoside). igem.orgmdpi.com

The modification pattern significantly influences the properties of the resulting pigment. Glycosylation generally increases the stability of the betacyanin molecule compared to the aglycone, this compound. embrapa.br Acylation with hydroxycinnamic acids can further enhance stability and alter the absorption spectrum of the pigment. embrapa.brzryd.net

This compound 5-O-Glucosyltransferase (Db5GT) Activity

The primary pathway for betacyanin biosynthesis involves the direct glycosylation of this compound. This reaction is catalyzed by specific enzymes known as glucosyltransferases (GTs). One of the key enzymes identified is this compound 5-O-glucosyltransferase (B5GT or Db5GT), which specifically transfers a glucose molecule from UDP-glucose to the 5-hydroxyl group of this compound. academicjournals.orgresearchgate.netoup.com This enzymatic step results in the formation of betanin. academicjournals.org

The gene encoding B5GT was first cloned and characterized from cell suspension cultures of the Livingstone daisy (Dorotheanthus bellidiformis). academicjournals.orgfrontiersin.org This enzyme has also been purified and studied from other plant sources, such as Amaranthus tricolor. nih.gov Interestingly, studies have shown that B5GT can exhibit a degree of substrate promiscuity, being able to glycosylate certain flavonoids in addition to its natural substrate, this compound. academicjournals.orgnih.gov More recent research has also revealed that the enzyme from Dorotheanthus bellidiformis (Db5GT) possesses cyclo-DOPA glucosyltransferase activity, suggesting a dual role in the betalain pathway. frontiersin.org

This compound 6-O-Glucosyltransferase Activity

In addition to glycosylation at the 5-position, modification of this compound can also occur at the 6-hydroxyl group. This reaction is catalyzed by a distinct enzyme, this compound 6-O-glucosyltransferase (B6GT). academicjournals.orgresearchgate.net This enzyme facilitates the transfer of glucose from UDP-glucose to the 6-hydroxyl group of this compound, yielding gomphrenin I (this compound 6-O-β-glucoside). nih.gov

Both B5GT and B6GT have been purified from cell suspension cultures of Dorotheanthus bellidiformis. academicjournals.orgnih.gov Despite acting on the same aglycone, sequence analysis of their respective cDNAs revealed that the two enzymes are distinctly different, sharing only 19% amino acid sequence identity. academicjournals.orgnih.gov This low identity suggests that the two glucosyltransferases evolved independently from ancestral enzymes, likely those involved in flavonoid biosynthesis. academicjournals.orgnih.gov

Cyclo-DOPA 5-O-Glucosyltransferase (cDOPA5GT) Activity and Spontaneous Reaction with Betalamic Acid

An alternative pathway for betanin biosynthesis exists that does not involve the direct glycosylation of this compound. In this route, the glycosylation step occurs earlier in the pathway. The enzyme UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) catalyzes the transfer of a glucose molecule to cyclo-DOPA, forming cyclo-DOPA 5-O-glucoside. academicjournals.orgoup.comnih.gov

This glucosylated intermediate, cyclo-DOPA 5-O-glucoside, then spontaneously condenses with betalamic acid to directly form betanin. academicjournals.orgoup.com This pathway bypasses the formation of free this compound. Evidence for this pathway includes the detection of cDOPA5GT activity in several betacyanin-producing plants, including four o'clocks (Mirabilis jalapa) and feather cockscombs (Celosia cristata). nih.govfrontiersin.org The isolation of cDNAs encoding cDOPA5GT from these plants further supports the existence of this alternative biosynthetic route. oup.comnih.gov

Subsequent Glycosylation and Esterification with Hydroxycinnamic Acids

The structural diversity of betacyanins is further expanded through additional modifications to the initial glycosylated this compound structure. The primary 5-O-glucoside can be the target for further glycosylation, where additional sugar moieties are attached to the first glucose molecule. embrapa.brnih.gov

Furthermore, acylation is a common modification. mdpi.com The sugar residues of glycosylated betanidins are often esterified with various acids, most commonly hydroxycinnamic acids such as ferulic acid and cinnamic acid. embrapa.brzryd.net Aliphatic acyl moieties and malonylation have also been reported. embrapa.brzryd.net These acylations can significantly impact the pigment's stability and color. embrapa.br

Interconversion Pathways

This compound can exist as two different stereoisomers, or epimers, at the C-15 chiral center: this compound and isothis compound. zryd.net These two forms are interconvertible. In red beet, for example, this compound is typically the more abundant form. zryd.net Hydrolysis of betanin can yield a mixture of both this compound and isothis compound. mdpi.com The oxidation mechanism of this compound is also a subject of study and is highly dependent on pH. researchgate.netnih.govacs.org Under oxidative conditions, this compound can be converted into several derivatives, including quinonoid intermediates and decarboxylated products like 2-decarboxy-2,3-dehydrothis compound. researchgate.net

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| This compound 5-O-Glucosyltransferase | B5GT / Db5GT | Transfers glucose to the 5-OH group of this compound. academicjournals.orgresearchgate.net | This compound, UDP-glucose | Betanin (this compound 5-O-glucoside) |

| This compound 6-O-Glucosyltransferase | B6GT | Transfers glucose to the 6-OH group of this compound. academicjournals.orgresearchgate.net | This compound, UDP-glucose | Gomphrenin I (this compound 6-O-glucoside) |

| Cyclo-DOPA 5-O-Glucosyltransferase | cDOPA5GT | Transfers glucose to the 5-OH group of cyclo-DOPA. oup.com | cyclo-DOPA, UDP-glucose | cyclo-DOPA 5-O-glucoside |

Betanin Regeneration from Hydrolysis Products

Betanin, the glycosidic form of this compound, can undergo hydrolysis, breaking down into its constituent components. This process, however, is not entirely unidirectional. A notable metabolic event is the regeneration of betanin from these hydrolysis products.

Under acidic conditions or heat, betanin can be hydrolyzed, yielding betalamic acid and cyclo-DOPA-5-O-glucoside. tandfonline.com The regeneration of betanin is a partial resynthesis that occurs through the condensation of these two products. mdpi.comembrapa.br Specifically, the amine group of cyclo-DOPA-5-O-glucoside reacts with the aldehyde group of betalamic acid. embrapa.brnih.gov This condensation reaction proceeds rapidly when the two precursor compounds are mixed in a solution, reforming the aldimine bond that characterizes betanin. mdpi.comembrapa.brnih.gov This regeneration mechanism can be significant in processed foods, where maintaining specific pH and temperature conditions can help restore color loss by allowing betanin to reform from its degradation products. tandfonline.com

Table 1: Components of Betanin Regeneration

| Component | Role in Regeneration | Chemical Nature |

|---|---|---|

| Betalamic Acid | Precursor with an aldehyde group | A chromophore common to all betalains (B12646263) researchgate.net |

| cyclo-DOPA-5-O-glucoside | Precursor with an amine group | A glycosylated derivative of cyclo-DOPA contaminantdb.ca |

| Betanin | Regenerated product | A betacyanin pigment nih.gov |

Aglycon Formation by β-Glucosidase Activity

This compound is the aglycone (the non-sugar component) of the more common pigment, betanin. wikipedia.orgpnrjournal.com The formation of this compound from betanin is a critical metabolic step mediated by specific enzymatic activity.

The conversion of betanin to this compound occurs through the hydrolysis of the glycosidic bond, which releases a glucose molecule. pnrjournal.comresearchgate.net This reaction is catalyzed by the enzyme β-glucosidase. researchgate.netsci-hub.se Research has identified several β-glucosidase enzymes that can degrade betanin into its aglycone, this compound. researchgate.net This enzymatic activity is reversible, meaning β-glucosidase can also potentially play a role in the synthesis of betanin from this compound, although its primary characterized role in this context is hydrolytic. researchgate.netsynercore.co.za

In plants, the relative amounts of betanin and its aglycone this compound can be influenced by the level of endogenous β-glucosidase activity. mdpi.comscribd.com Different cultivars of a plant may exhibit varying levels of this enzyme, thus affecting their specific pigment profile. mdpi.comscribd.com This enzymatic conversion is a key aspect of betalain catabolism. sci-hub.se

Table 2: Enzymatic Formation of this compound

| Element | Description |

|---|---|

| Enzyme | β-glucosidase |

| Substrate | Betanin (this compound 5-O-β-glucoside) |

| Products | This compound (aglycone) and Glucose |

| Significance | Catalyzes the cleavage of the glycosidic bond, influencing the this compound/betanin ratio in plant tissues. mdpi.comscribd.com |

Chemical Synthesis and Derivatization of Betanidin

Total Synthesis Approaches

The complete chemical synthesis of betanidin from simple starting materials has been accomplished through several distinct routes, each contributing to the understanding of its intricate chemistry.

Historical Syntheses (e.g., Hermann and Dreiding)

The first total synthesis of this compound was a landmark achievement reported by Hermann and Dreiding. unipa.it Their approach established a foundational strategy for constructing the betalain core. A key aspect of their synthesis was the preparation of betalamic acid, the chromophoric precursor common to all betalains (B12646263). unipa.it This was then condensed with L-cyclodopa methyl ester to yield this compound trimethyl ester, which upon hydrolysis, afforded this compound. unipa.itresearchgate.net This seminal work not only confirmed the structure of this compound but also opened avenues for the synthesis of other betalain pigments. unipa.it

Utilization of Betalamic Acid Derivatives

The central role of betalamic acid as a biosynthetic precursor has been mirrored in many synthetic strategies. unipa.itacademicjournals.org The condensation of betalamic acid with cyclo-DOPA is a key step in forming the this compound structure. academicjournals.orgmdpi.com Synthetic routes often focus on the efficient construction of a stable betalamic acid derivative, which can then be coupled with the appropriate dihydroindole moiety. unipa.it The aldehyde group of betalamic acid readily undergoes condensation with the secondary amine of cyclo-DOPA to form the characteristic iminium bond of this compound. mdpi.com

Synthesis from Pyridine Dicarboxylic Acid Precursors

An alternative and effective strategy for the total synthesis of this compound begins with 4-hydroxypyridine-2,6-dicarboxylic acid. researchgate.netresearchgate.net This starting material undergoes hydrogenation, followed by esterification, to produce the cis form of the dihydropyridine (B1217469) ring system. researchgate.net Subsequent Pfitzner-Moffatt oxidation converts a secondary hydroxyl group to a ketone. researchgate.net This intermediate is then transformed into a semicarbazide (B1199961) using a Horner-Wittig reagent. researchgate.net Hydrolysis of the semicarbazide yields an unsaturated ketone, which is further oxidized to generate betalamic acid. researchgate.net Finally, reacting the synthesized betalamic acid with L-cyclo-DOPA methyl ester produces this compound trimethyl ester, which is hydrolyzed to this compound using concentrated hydrochloric acid. researchgate.net

Semisynthetic Routes to this compound and its Derivatives

Semisynthesis, which utilizes naturally occurring betalains as starting materials, offers a more direct and often higher-yielding approach to obtaining this compound and its analogs.

Conversion from Other Betalains (e.g., Indicaxanthin)

A notable semisynthetic route involves the interconversion of different betalains. For instance, it is possible to transform the yellow betaxanthin, indicaxanthin (B1234583), into the red-violet betacyanin, this compound. unipa.it This transformation is achieved through a base exchange reaction where the proline moiety of indicaxanthin is replaced with 5,6-dihydroxy-2,3-dihydroindole-2S-carboxylic acid (cyclo-DOPA). unipa.it This method leverages the shared betalamic acid core and the reversible nature of the imine bond formation. unipa.it Similarly, betanin, the 5-O-glucoside of this compound, can be hydrolyzed to release betalamic acid, which can then be reacted with various amines or amino acids to generate a wide array of betalains. researchgate.netnih.gov

Targeted Derivatization Strategies

The chemical structure of this compound offers several sites for targeted modification, allowing for the creation of novel derivatives with potentially enhanced properties. Derivatization can occur at the carboxylic acid groups, the phenolic hydroxyl groups on the cyclo-DOPA moiety, or through modifications of the dihydropyridine ring. mdpi.combibliotekanauki.pl

Glycosylation is a common natural derivatization, with betanin being the 5-O-glucoside of this compound. mdpi.comnih.gov This glycosylation significantly increases the stability of the molecule. mdpi.com Synthetic and enzymatic methods can be employed to introduce different sugar moieties at the 5 or 6-hydroxyl positions of the cyclo-DOPA ring. mdpi.com

Acylation of the sugar or phenolic hydroxyl groups is another strategy to modify the properties of this compound. nih.gov Furthermore, esterification of the carboxylic acid groups can alter the polarity and bioavailability of the resulting compounds. bibliotekanauki.pl Researchers have also explored creating semisynthetic betalains by condensing betalamic acid with various amines and amino acids, leading to a diverse palette of pigments with a range of chemical and physical properties. rsc.orgberkeley.edu These targeted derivatization strategies are crucial for developing new betalain-based compounds for applications in food science, cosmetics, and pharmaceuticals.

Synthesis of Glycosylated this compound Analogs

Glycosylation is a key modification of this compound, significantly impacting the stability and color of the resulting betacyanin. nih.govberkeley.edu The attachment of sugar moieties typically occurs at the C-5 or C-6 hydroxyl groups of the cyclo-DOPA residue. nih.govmdpi.com

The biosynthesis of glycosylated this compound analogs can proceed through two primary pathways. sci-hub.seresearchgate.net The first involves the direct glycosylation of this compound after its formation from the condensation of betalamic acid and cyclo-DOPA. berkeley.eduresearchgate.net This reaction is catalyzed by specific glucosyltransferases, such as this compound 5-O-glucosyltransferase (5GT) which attaches a glucose molecule to the 5-hydroxyl position to form betanin, or this compound 6-O-glucosyltransferase which results in gomphrenin. researchgate.netacademicjournals.org

Alternatively, glycosylation can occur at the precursor stage, where cyclo-DOPA is first glucosylated to form cyclo-DOPA-glucoside. sci-hub.seacademicjournals.org This glycosylated intermediate then condenses with betalamic acid to yield the corresponding betacyanin. sci-hub.seresearchgate.net Further glycosylation can also occur on the initial sugar residue, leading to more complex carbohydrate chains. nih.govembrapa.br

The type and position of glycosylation can influence the absorption spectrum of the molecule. For instance, the primary glycosylation of this compound typically causes a slight hypsochromic (blue) shift in the visible absorption maximum. embrapa.br

Table 1: Examples of Glycosylated this compound Analogs

| Compound Name | Glycosylation Position | Attached Sugar(s) |

| Betanin | 5-O | β-glucose |

| Gomphrenin | 6-O | β-glucose |

| Amaranthin (B1234804) | 5-O | β-D-glucuronosyl-(1→2)-β-D-glucoside |

| Phyllocactin | 5-O | 6'-O-malonyl-β-D-glucoside |

| Hylocerenin | 5-O | 3''-O-sinapoyl-β-sophoroside |

Creation of Acylated this compound Derivatives

Acylation, the addition of an acyl group, is another significant derivatization of this compound, often occurring on the sugar moieties of glycosylated forms. This modification can enhance pigment stability and alter its color. nih.gov Acylation with aromatic acids, for example, can lead to a bathochromic (red) shift in the absorption maximum. nih.gov

Two main enzymatic pathways are proposed for the acylation of betalains. nih.gov One involves serine-carboxypeptidase-like (SCPL) acyltransferases, which utilize activated acyl donors like hydroxycinnamoyl glucose. nih.gov The other pathway involves BAHD acyltransferases, which can transfer both aromatic and aliphatic acids. nih.gov

Acylated this compound derivatives are diverse and include compounds esterified with various organic acids, such as malonic acid, and hydroxycinnamic acids like ferulic, coumaric, and sinapic acids. embrapa.bruni-halle.de These acyl groups are typically attached to the sugar residues of the glycosylated this compound core. pan.olsztyn.pl The intramolecular association between the acyl group and the this compound chromophore can contribute to color stabilization through copigmentation. sci-hub.se

Table 2: Examples of Acylated this compound Derivatives

| Compound Name | Base Betacyanin | Acyl Group | Acylation Position |

| Phyllocactin | Betanin | Malonyl | 6'-O-position of glucose |

| Iresinin I | Amaranthin | Feruloyl | |

| Celosianin II | Amaranthin | p-Coumaroyl | |

| This compound 6-O-(6''-O-E-4-coumaroyl)-β-sophoroside | Gomphrenin | 4-Coumaroyl | 6''-O-position of sophoroside |

Preparation of Decarboxy and Dehydrogenated this compound Forms

Decarboxylation and dehydrogenation represent further modifications of the this compound structure, often resulting from enzymatic oxidation or thermal degradation. embrapa.brresearchgate.net These reactions can lead to a variety of derivatives with altered chemical properties.

Decarboxylation, the removal of a carboxyl group, has been observed to occur at several positions, including C-2, C-15, and C-17. researchgate.netresearchgate.net The thermal treatment of betacyanin-rich extracts can induce decarboxylation, leading to the formation of compounds such as 2-decarboxy-betacyanins, 17-decarboxy-betacyanins, and 2,17-bidecarboxy-betacyanins. researchgate.net The specific decarboxylation products can vary depending on the solvent and reaction conditions. embrapa.br

Dehydrogenation, the removal of hydrogen atoms, often accompanies decarboxylation and can result from the oxidation of the dihydroxyindole moiety. researchgate.net This can lead to the formation of "xan" or "neo" derivatives. researchgate.net For example, the oxidation of this compound can yield 2-decarboxy-2,3-dehydrothis compound. acs.org The presence of these decarboxylated and dehydrogenated forms has been identified in heated extracts of plants like red beet and purple pitaya. embrapa.brresearchgate.netmdpi.com

These modifications can occur through different proposed reaction pathways, potentially involving quinonoid intermediates like dopachrome (B613829) derivatives and quinone methides. researchgate.netacs.org The stability and formation of these derivatives are often pH-dependent. acs.org

Table 3: Examples of Decarboxylated and Dehydrogenated this compound Derivatives

| Compound Name | Modification(s) | Precursor |

| 2-decarboxy-2,3-dehydrothis compound | Decarboxylation at C-2, Dehydrogenation at C-2,3 | This compound |

| 2,17-bidecarboxy-2,3-dehydrothis compound | Decarboxylation at C-2 and C-17, Dehydrogenation at C-2,3 | This compound |

| 15-decarboxy-betanin | Decarboxylation at C-15 | Betanin |

| 2-decarboxy-xanbetanin | Decarboxylation at C-2, Dehydrogenation | Betanin |

| 2,15-bidecarboxy-xanbetanin | Decarboxylation at C-2 and C-15, Dehydrogenation | Betanin |

| 2,17-bidecarboxy-neobetanin | Decarboxylation at C-2 and C-17, Dehydrogenation | Betanin |

Advanced Analytical Characterization of Betanidin and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and purification of betanidin from intricate biological matrices. Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of betalains (B12646263), including this compound. oup.comnih.govsigmaaldrich.com It offers high resolution and reproducibility for both qualitative and quantitative analysis.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for this compound analysis. oup.comnih.govsigmaaldrich.com In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. This allows for the effective separation of betacyanins based on their polarity. The identification and quantification of this compound and its derivatives are often achieved using a UV-Vis detector, monitoring at the characteristic absorbance maximum of betacyanins, which is around 538 nm. africaresearchconnects.comnih.govnih.gov

One study successfully used RP-HPLC to identify and quantify this compound in extracts from Beta vulgaris L. peels and pomaces. The analysis confirmed the presence of this compound alongside other betacyanins like betanin and isobetanin. africaresearchconnects.comnih.govnih.gov Another comprehensive study utilized RP-HPLC with mass spectrometry detection to characterize 16 different betacyanins, including betanin-types, from 37 species of the Amaranthaceae family. oup.comnih.govsigmaaldrich.com this compound itself can be obtained through the enzymatic hydrolysis of betanin. mdpi.com

Table 1: RP-HPLC-based quantification of this compound and related compounds in Beta vulgaris L. byproducts.

| Compound | Concentration (mg/g dry weight) |

|---|---|

| This compound | 0.71 ± 0.03 |

| Betanin | 4.31 ± 2.15 |

| Isobetanin | 1.85 ± 2.20 |

| Isothis compound | 0.36 ± 1.26 |

Data sourced from a study on Beta vulgaris peels and pomaces. nih.govnih.gov

For applications requiring pure compounds, semi-preparative HPLC is employed to isolate this compound from complex mixtures. This technique uses larger columns and higher flow rates than analytical HPLC to yield milligram quantities of the purified substance.

In one instance, this compound was obtained by the enzymatic deglycosylation of purified betanin, followed by further fractionation using semi-preparative HPLC. mdpi.com The purification was performed on a C18 column with a gradient elution system. mdpi.com

Table 2: Example of a semi-preparative HPLC gradient for this compound purification.

| Time (min) | Solvent A (1% aqueous formic acid) (%) | Solvent B (acetone) (%) |

|---|---|---|

| 0 | 90 | 10 |

| 10 | 88 | 12 |

| 20 | 86 | 14 |

| 30 | 30 | 70 |

This gradient was used for the purification of semi-synthesized this compound. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in faster analysis times and improved resolution. This enhanced performance is particularly beneficial for analyzing complex samples containing numerous betalain isomers and degradation products.

UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has been effectively used to confirm the presence of this compound and other betacyanins in Beta vulgaris extracts. africaresearchconnects.comnih.govnih.gov This powerful combination allows for both the separation of the compounds by UHPLC and their unambiguous identification based on their mass-to-charge ratio and fragmentation patterns from MS/MS. africaresearchconnects.comnih.govnih.gov In a study of beetroot extracts, UHPLC-QTOF-MS was used to identify twenty-seven different phytochemicals, including numerous betalains. nih.gov

Table 3: Compounds identified in Beta vulgaris L. peels and pomaces using UHPLC-MS/MS.

| Compound | Retention Time (min) |

|---|---|

| Betanin | 7.71 |

| This compound | Not specified |

| Isobetanin | Not specified |

The retention time for a betanin standard was 7.60 minutes. africaresearchconnects.comnih.govnih.gov

Flash chromatography is a rapid and cost-effective method for the preparative purification of natural products, including betalains. whiterose.ac.uknih.gov It utilizes shorter, wider columns with larger particle sizes compared to HPLC, allowing for high sample loading and fast separations at lower pressures. whiterose.ac.uk

This technique has been successfully developed for the purification of major betalains, including betanin, from raw materials. nih.gov In one study, betanin was purified from a red beet methanolic extract using flash chromatography with a C18 column, achieving a purity of 96%. nih.govjfda-online.com The process involved a gradient elution with aqueous formic acid and acetonitrile (B52724). nih.govjfda-online.com While not specifically detailed for this compound in the provided context, the successful application for the closely related betanin demonstrates its high potential for this compound purification as well. whiterose.ac.uknih.gov Research has shown that flash chromatography can offer a higher yield of betanin in a shorter time compared to preparative HPLC. whiterose.ac.uk

Table 4: Flash Chromatography Parameters for Betanin Purification.

| Parameter | Value |

|---|---|

| Stationary Phase | C18 |

| Mobile Phase A | 1% aqueous formic acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 40 mL/min |

| Detection | 480 and 540 nm |

These parameters were used for the purification of betanin from red beet extract. nih.govjfda-online.com

Reversed-Phase HPLC (RP-HPLC) for Identification and Quantification

Ultra-High-Performance Liquid Chromatography (UHPLC)

Spectroscopic Identification Methods

While chromatography separates the components of a mixture, spectroscopy is essential for elucidating their chemical structures. For a complete chemical characterization of this compound, a combination of HPLC separation with UV-visible, mass spectrometry, and NMR spectroscopy is considered necessary. embrapa.br

Betacyanins like this compound exhibit a characteristic absorption maximum in the visible range around 540 nm, which is responsible for their red-violet color. embrapa.br UV-visible spectroscopy is a fundamental tool for their initial detection and quantification. embrapa.br A bathochromic shift (a shift to a longer wavelength) can be observed when betanin (λmax ≈ 538 nm) is converted to this compound (λmax ≈ 540 nm). researchgate.net

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the identification of individual compounds as they elute from the column. The fragmentation pattern of a protonated molecular ion in MS/MS experiments can confirm the structure. For example, the fragmentation of this compound 5-O-β-sophoroside (m/z 713) yields daughter ions at m/z 551 and 389, the latter corresponding to the this compound aglycone. nih.gov Similarly, the identity of betanin (m/z 551.1386) is confirmed by the loss of a glucose unit (162 Da) to produce the this compound fragment (m/z 389). nih.govjfda-online.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Although not detailed for this compound in the provided search results, it is the ultimate method for confirming the identity and stereochemistry of a purified compound. embrapa.br

Computational methods, such as Density Functional Theory (DFT), have also been used to study the properties of this compound, for instance, by predicting its pKa values, which are crucial for understanding its pH-dependent stability and reaction mechanisms. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the analysis of this compound and other betalains. The color of these pigments is a direct result of their extended π-conjugated systems, which absorb light in the visible region.

This compound exhibits a characteristic absorption maximum (λmax) in the visible range at approximately 540-542 nm, which is responsible for its violet color. embrapa.brcore.ac.ukresearchgate.net It also displays a second absorption maximum in the UV range, typically between 270–280 nm, which is attributed to the cyclo-DOPA moiety. embrapa.brnih.gov The exact position of the λmax can be influenced by the solvent and pH. For instance, at a pH below 3.5, the absorption maximum tends to shift to lower wavelengths. embrapa.br

The molar extinction coefficient (ε) for this compound has been reported to be 54,000 M⁻¹ cm⁻¹ at its λmax, a value that is crucial for its quantification. researchgate.netwashington.edu Structural modifications to the this compound core, such as glycosylation to form betanin, typically result in a hypsochromic (blue) shift of about 6 nm in the visible absorption maximum. embrapa.brnih.gov

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

| Compound | λmax (Visible Range) | λmax (UV Range) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| This compound | 540-542 nm embrapa.brcore.ac.ukresearchgate.net | 270-280 nm embrapa.brnih.gov | 54,000 M⁻¹ cm⁻¹ researchgate.netwashington.edu |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural analysis of this compound and its metabolites due to its high sensitivity and ability to provide detailed molecular weight and fragmentation information.

Liquid chromatography coupled with mass spectrometry (LC-MS), and its high-resolution counterpart, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are powerful techniques for separating and identifying this compound and its derivatives in complex mixtures. embrapa.brsci-hub.se These methods allow for the determination of the molecular weight of the parent compound and its metabolites with high accuracy.

In positive ion mode electrospray ionization (ESI), this compound typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 389. sci-hub.semdpi.comuni-halle.de High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, can provide exact mass measurements, further confirming the elemental composition. For instance, the protonated molecular ion of this compound has been observed at m/z 389.09. mdpi.com The combination of retention time from the LC separation with the mass spectral data provides a high degree of confidence in the identification of this compound and its various glycosylated and acylated forms. nih.gov

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of this compound and its metabolites by inducing fragmentation of the parent ion and analyzing the resulting product ions. A characteristic fragmentation pathway for many betacyanins, including derivatives of this compound, involves the loss of substituent groups to produce a common product ion corresponding to the this compound aglycone.

For betacyanins derived from this compound, a key daughter ion is observed at m/z 389, which corresponds to the protonated this compound molecule, [this compound + H]⁺. sci-hub.seuni-halle.deppm.edu.pl This fragment is often the most abundant in the MS/MS spectrum of this compound glycosides. uni-halle.de Further fragmentation of the this compound ion itself can occur. Common product ions include those at m/z 345.10, resulting from the loss of a carboxyl group (-COOH), and m/z 343.09, from the loss of a carboxyl group and a hydrogen molecule. mdpi.com Other significant fragment ions have been observed at m/z 194.04, 178.05, 150.05, 132.04, and 106.06, providing a detailed fingerprint for the this compound structure. mdpi.com

Table 2: Key MS/MS Fragmentation Ions of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 389.09 mdpi.com | 345.10 mdpi.com | 44.01 | Loss of CO₂ |

| 389.09 mdpi.com | 343.09 mdpi.com | 46.00 | Loss of CO₂ + H₂ |

| 389.09 mdpi.com | 194.04 mdpi.com | - | Fragment of the this compound core |

| 389.09 mdpi.com | 178.05 mdpi.com | - | Fragment of the this compound core |

| 389.09 mdpi.com | 150.05 mdpi.com | - | Fragment of the this compound core |

| 389.09 mdpi.com | 132.04 mdpi.com | - | Fragment of the this compound core |

LC-MS and UHPLC-MS/MS for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound. While the instability of betalains under certain conditions has historically made NMR studies challenging, modern techniques have allowed for the acquisition of high-quality data. embrapa.bracs.org

¹H NMR spectroscopy of this compound reveals characteristic chemical shifts for the protons in its structure. For example, the proton at the C-2 position (H-2) of betanin, a closely related compound, has been reported to have a chemical shift (δ) of 5.23 ppm at a pH below 1. acs.orgnih.gov The chemical shifts of other protons in the molecule are also influenced by the pH and the specific deprotonation state of the carboxylic acid groups. nih.gov Due to the complexity of the spectra, 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to assign all proton and carbon signals unambiguously. acs.orgrsc.org The development of solvent systems that maintain pigment stability at near-neutral pH has been crucial for obtaining comprehensive NMR data for betacyanins. acs.org

Purity Assessment Methodologies

Ensuring the purity of this compound preparations is critical for research and potential applications. A combination of chromatographic and spectroscopic methods is typically employed for purity assessment.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a primary method for determining the purity of this compound. betaelegans.comresearchgate.net By monitoring the chromatogram at the λmax of this compound (around 540 nm), the peak area of this compound can be compared to the total area of all peaks to calculate its percentage purity. This method is effective for separating this compound from its isomers, degradation products, and other related compounds. researchgate.net Commercial standards of this compound with purity greater than 98% as determined by HPLC are available for research purposes. betaelegans.com

LC-MS is also a powerful tool for purity assessment, offering higher sensitivity and specificity than HPLC-DAD alone. nih.gov It can detect and quantify impurities at very low levels and provide mass information to help identify them. For instance, LC-MS analysis has been used to compare the purity of lab-purified betanin with commercial samples, revealing the presence of isomers and degradation products in the latter. nih.govmdpi.com

Other methods that can contribute to purity assessment include:

Membrane Filtration: Used for concentration and initial purification. numberanalytics.com

Precipitation: Involves altering conditions like pH to selectively precipitate the target compound. numberanalytics.com

Countercurrent Chromatography (CCC): A liquid-liquid separation technique that has been successfully used to isolate and purify betalains without a solid support, which can sometimes cause degradation. bibliotekanauki.pl

Computational Chemistry and Theoretical Modeling of Betanidin

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling the chemical properties of betanidin. rsc.orgconicet.gov.ar These studies offer a detailed understanding of its antioxidant mechanisms, acidity, and energetic properties.

Elucidation of Oxidation Mechanisms and Pathways

DFT calculations have been pivotal in clarifying the antioxidant mechanisms of this compound. conicet.gov.arresearchgate.net Studies indicate that this compound can neutralize free radicals through several pathways. The hydrogen atom transfer (HAT) mechanism is a prominent pathway, where the phenolic hydroxyl groups are the primary sites for hydrogen donation. mdpi.com The stability of the resulting radical is a key determinant of its antioxidant capacity. mdpi.com In aqueous media, the sequential proton loss electron transfer (SPLET) mechanism is also significant. mdpi.comresearchgate.net This process involves the deprotonation of the molecule followed by electron transfer. mdpi.com

The initial one-electron oxidation of this compound can lead to the formation of a radical cation. epfl.ch Further oxidation and decomposition can result in products like 2-decarboxy-2,3-dehydrothis compound. researchgate.net At different pH values, the stability and types of oxidation products can vary, with dehydrogenated and decarboxylated derivatives being observed. researchgate.net Computational models help map the electron spin density distribution in radical cations, offering insights into their stability and subsequent reaction pathways. mdpi.com

pKa Prediction and Deprotonation Route Analysis

Theoretical calculations have been employed to predict the acid dissociation constants (pKa) of this compound's various acidic protons, which is crucial for understanding its chemical behavior at different pH levels. nih.govacs.orgresearchgate.net The deprotonation process is predicted to commence at the carboxylic acid groups, followed by the phenolic hydroxyl groups. mdpi.com The precise sequence of deprotonation is influenced by the solvent environment. nih.govmdpi.com

DFT studies, using various functionals and basis sets, have analyzed the deprotonation routes. nih.govacs.orgresearchgate.net There is a consensus that the initial deprotonation occurs at one of the carboxylic acid groups, though the exact pKa values can vary depending on the computational method used. nih.govacs.org For instance, some studies suggest the C17-carboxylic acid deprotonates first. mdpi.comresearchgate.net Understanding this sequence is vital as it directly impacts the molecule's antioxidant activity, with anionic forms often exhibiting enhanced radical scavenging capabilities. mdpi.com

Bond Dissociation Energy (BDE) and Ionization Potential (IP) Calculations

Bond Dissociation Energy (BDE) and Ionization Potential (IP) are key descriptors of antioxidant activity that have been calculated for this compound using quantum mechanical methods. mdpi.com The BDE is associated with the HAT mechanism and represents the energy required to break a specific O-H bond. mdpi.comsemanticscholar.org Calculations have consistently shown that the BDE values for the phenolic hydroxyl groups are lower than for other potential hydrogen-donating sites, confirming them as the primary sites for radical scavenging via HAT. mdpi.commdpi.com

The Ionization Potential (IP) relates to the molecule's ability to donate an electron and is a key parameter for the SPLET mechanism. mdpi.comsemanticscholar.org Theoretical calculations have provided adiabatic and vertical ionization potential values for this compound in both gaseous and aqueous phases. mdpi.commdpi.com These values help quantify the ease with which this compound can donate an electron to a free radical, further substantiating its potent antioxidant properties. mdpi.commdpi.com

| Property | Computational Method | Calculated Value | Reference |

| pKa (first deprotonation) | B3LYP/6-31+G(d,p)/SMD | ~0.94 - 1.79 | acs.org |

| O-H Bond Dissociation Energy | DFT B3LYP/6-311+G | ~80 kcal/mol | mdpi.commdpi.com |

| Ionization Potential | DFT B3LYP/6-311+G | Varies with pH | mdpi.commdpi.com |

| Proton Affinity (C17-COOH) | B3LYP/6-31+G(d,p) | Lowest among acidic protons | mdpi.comresearchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on this compound's behavior over time, offering insights into its conformational flexibility and interactions with its environment. researchgate.net

Conformational Analysis and Stability Studies

MD simulations have been utilized to explore the conformational landscape of this compound. mendeley.commendeley.com These studies have revealed that the molecule possesses significant flexibility. core.ac.uk For example, research has investigated both bent and planar conformers of this compound, noting that while the bent structure may be more energetically stable due to intramolecular hydrogen bonding, the planar isomer can be more abundant in the gas phase due to entropy. core.ac.uk These simulations are crucial for understanding how the three-dimensional structure of this compound influences its chemical reactivity and potential applications, such as in dye-sensitized solar cells. core.ac.ukaphrc.org The instability of this compound isomers, which can undergo spontaneous decomposition, has also been a subject of these stability studies. core.ac.uk

Evaluation of Molecular Interactions and Reactivity Descriptors

Molecular dynamics simulations can be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to study the interactions of this compound in complex systems. mendeley.commendeley.com These simulations allow for the evaluation of intermolecular forces, such as hydrogen bonds, which are critical for its solubility and interactions with other molecules, including its binding to proteins like aldose reductase or its adsorption onto semiconductor surfaces like TiO2. mendeley.commendeley.comcore.ac.uk

In Silico Structural Analysis

Computational methods provide powerful insights into the structural and electronic properties of molecules like this compound, enabling the prediction of their interactions with biological targets. In silico structural analysis, including molecular docking and dynamics, elucidates the mechanisms by which this compound may exert its biological effects at a molecular level.

Enzyme-Substrate Binding Mechanisms (e.g., Glycosyltransferases)

The biosynthesis of betanin, the glycosylated form of this compound, involves the crucial final step of glycosylation catalyzed by UDP-glycosyltransferases (UGTs). Computational studies have been instrumental in understanding the substrate specificity and binding mechanisms of these enzymes. Betanin can be formed through the glycosylation of either this compound at the 5-O-position or cyclo-DOPA at the 5-O-position, which is subsequently converted to betanin. The preference of a specific UGT for either this compound or cyclo-DOPA as the acceptor molecule has been a subject of investigation. nih.govresearchgate.net

In silico structural analysis and docking models have shed light on the molecular basis for this substrate preference. nih.govresearchgate.net These studies suggest that the size of the enzyme's binding site is a key determinant. nih.govresearchgate.net A docking model proposed that UGTs with a wider binding site can accommodate the larger this compound molecule, allowing for its direct glycosylation. Conversely, enzymes with a smaller binding pocket may only be able to bind the smaller precursor, cyclo-DOPA. nih.govresearchgate.net

To identify efficient UGTs for betanin production, researchers have screened numerous candidates from various plant species. nih.govresearchgate.net This screening, combined with structural analysis, has led to the identification of novel UGTs likely involved in betanin synthesis, such as CqGT2 (UGT73A37) from Chenopodium quinoa and BgGT2 (UGT92X1) from Bougainvillea glabra. nih.govresearchgate.net While some UGTs like DbB5GT exclusively glycosylate this compound and others like MjcDOPA5GT act only on cyclo-DOPA, computational models help to characterize the structural features that govern these specificities without requiring experimental characterization for every new enzyme identified. researchgate.net

Table 1: Selected UDP-Glycosyltransferases (UGTs) in Betanin Biosynthesis & Substrate Preference

| Enzyme Name | Abbreviation | Source Organism | Putative Substrate Preference | Key Finding |

| UGT73A37 | CqGT2 | Chenopodium quinoa | This compound / cyclo-DOPA | Identified as a high-performing UGT for betanin production. nih.govresearchgate.net |

| UGT92X1 | BgGT2 | Bougainvillea glabra | This compound / cyclo-DOPA | Identified as a UGT likely involved in native betanin synthesis. nih.govresearchgate.net |

| Dorotheanthus bellidiformis 5-O-glucosyltransferase | DbB5GT | Dorotheanthus bellidiformis | This compound | In vitro assays showed exclusive glycosylation of this compound. researchgate.net |

| Mirabilis jalapa cyclo-DOPA 5-O-glucosyltransferase | MjcDOPA5GT | Mirabilis jalapa | cyclo-DOPA | In vitro assays showed exclusive glycosylation of cyclo-DOPA. researchgate.net |

This table is generated based on data from cited research articles.

Molecular Docking for Enzyme Inhibition Prediction (e.g., COX, LOX, NF-kB)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule (receptor), such as an enzyme. This method is widely used to forecast the inhibitory potential of compounds like this compound against various enzymatic targets involved in inflammatory pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

The anti-inflammatory mechanisms of betalains (B12646263), including this compound, have been investigated using in silico models. researchgate.net Molecular docking studies have explored the ability of these compounds to bind to cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.comresearchgate.net A molecular docking study revealed that betalains can interact with critical amino acid residues within the active site of COX. researchgate.netmdpi.com Specifically, interactions with Tyr-385 and Ser-530, located near the enzyme's active site, were identified, suggesting a potential mechanism for inhibiting COX activity. researchgate.netmdpi.com

Table 2: Predicted Molecular Interactions of Betalains with COX Enzyme

| Target Enzyme | Interacting Residues | Location of Interaction | Implied Effect |

| Cyclooxygenase (COX) | Tyrosine-385 (Tyr-385) | Near the active site | Inhibition of enzyme activity researchgate.netmdpi.com |

| Cyclooxygenase (COX) | Serine-530 (Ser-530) | Near the active site | Inhibition of enzyme activity researchgate.netmdpi.com |

This table is generated based on data from cited research articles.

Nuclear Factor-kappaB (NF-kB) Inhibition:

Nuclear factor-kappaB (NF-kB) is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in the inflammatory response. mdpi.com While direct molecular docking studies of this compound with the primary NF-kB complex are not extensively detailed in the available literature, studies on its glycoside, betanin, demonstrate a clear inhibitory effect on the NF-kB pathway. mdpi.com This inhibition leads to a reduction in the expression of pro-inflammatory cytokines. mdpi.com Computational studies on related molecules and pathways provide insights. For instance, molecular docking has been employed to investigate the interaction between various natural phenolic compounds and the NF-kB crystallographic structure, uncovering the molecular basis for the modulation of this pathway. uniroma3.it Furthermore, other computational studies have docked this compound with related targets in inflammatory signaling, such as SENP1 (Sentrin-Specific Protease 1), a protease whose inhibition can modulate NF-κB signaling. tandfonline.com These related in silico analyses support the potential for this compound to interact with and inhibit key components of the NF-kB signaling cascade.

Preclinical Mechanistic Studies of Betanidin and Its Derivatives

Antioxidant Mechanisms (In Vitro and Animal Models)

Betanidin and its glycoside derivative, betanin, are members of the betalain family of pigments, which are recognized for their significant antioxidant properties. researchgate.net Preclinical studies using in vitro and animal models have elucidated several mechanisms through which these compounds combat oxidative stress. These mechanisms range from direct interaction with reactive oxygen species to the modulation of endogenous antioxidant defense systems.

This compound has been identified as a potent scavenger of various free radicals. The strong electronic conjugation within its molecular structure is responsible for this activity. researchgate.net In vitro studies have consistently demonstrated the ability of betalains (B12646263) to neutralize radicals such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS+) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH-). mdpi.com

Research comparing this compound to its more commonly studied glycoside, betanin, reveals important distinctions in their efficacy. Studies have shown that this compound is a highly effective chain-terminating antioxidant against lipoperoxyl radicals. nih.gov In some contexts, the removal of the glucose moiety enhances potency; for instance, this compound was found to be a more potent scavenger of peroxyl and nitric oxide radicals than betanin, suggesting that glycosylation can decrease the radical scavenging capability of betacyanins. whiterose.ac.uknih.gov However, in other assays, the opposite was observed. Both compounds have shown superior activity compared to other known antioxidants like catechin (B1668976) and alpha-tocopherol (B171835) in specific models. nih.gov

Table 1: Comparative In Vitro Antioxidant Activity This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and related compounds against specific radicals or oxidative processes as reported in preclinical studies.

| Compound | Assay | IC50 Value (µM) | Source |

|---|---|---|---|

| This compound | Inhibition of linoleate (B1235992) peroxidation by cytochrome c | 0.8 | nih.gov |

| Betanin | Inhibition of linoleate peroxidation by cytochrome c | 0.4 | nih.gov |

| Catechin | Inhibition of linoleate peroxidation by cytochrome c | 1.2 | nih.gov |

| alpha-Tocopherol | Inhibition of linoleate peroxidation by cytochrome c | 5 | nih.gov |

Beyond direct scavenging, this compound and its derivatives exert antioxidant effects by influencing key cellular signaling pathways that regulate the body's innate antioxidant defenses.

A primary mechanism underlying the indirect antioxidant activity of these compounds is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. researchgate.netmdpi.com While much of the research has been conducted using betanin, these findings are relevant as betanin is the precursor to this compound and is known to be absorbed and become systemically active. tandfonline.com

The activation mechanism is thought to involve the disruption of the bond between Nrf2 and its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). tandfonline.com This dissociation allows Nrf2 to move into the nucleus. tandfonline.com Once in the nucleus, Nrf2 binds to the ARE sequence found in the promoter regions of numerous genes encoding antioxidant and phase II detoxification enzymes, thereby initiating their transcription. researchgate.nettandfonline.com This gene-regulatory activity is a crucial aspect of the cellular protection afforded by these compounds. ncats.ionih.gov One study demonstrated that treating human liver hepatoma cells with betanin (15 μM) led to a significant induction of Nrf2 transactivation. researchgate.net

The activation of the Nrf2 pathway by betanin leads to the increased production of a suite of protective antioxidant enzymes. researchgate.netncats.ionih.gov Research has documented the enhanced expression of key enzymes such as Catalase (CAT), Superoxide (B77818) Dismutase (SOD), and Glutathione (B108866) Peroxidase (GPx) following treatment with betanin. researchgate.net Furthermore, other studies have shown that betanin treatment can increase the protein levels of Heme Oxygenase-1 (HO-1) and elevate cellular concentrations of glutathione (GSH). researchgate.net

These enzymes form the cornerstone of the endogenous antioxidant defense system. mdpi.comxiahepublishing.com SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide, which is then neutralized into water by CAT and GPx, preventing the formation of more dangerous radicals. xiahepublishing.commdpi.com The induction of HO-1 is another vital cytoprotective response to oxidative stress. nih.gov

Table 2: Summary of Findings on Nrf2 Pathway and Enzyme Induction This table outlines the observed effects of betanin on key cellular antioxidant pathways and enzymes from in vitro studies.

| Pathway/Enzyme | Observed Effect | Reported Compound | Source |

|---|---|---|---|

| Nrf2 Transactivation | Induced | Betanin | researchgate.net |

| Heme Oxygenase-1 (HO-1) | Protein levels increased | Betanin | researchgate.net |

| Catalase (CAT) | Expression enhanced | Betanin | researchgate.net |

| Superoxide Dismutase (SOD) | Expression enhanced | Betanin | researchgate.net |

| Glutathione Peroxidase (GPx) | Expression enhanced | Betanin | researchgate.net |

| Glutathione (GSH) | Cellular levels increased | Betanin | researchgate.net |

The combined effects of direct radical scavenging and enhancement of cellular antioxidant defenses result in significant protection against oxidative damage to critical biomolecules like lipids.

Both this compound and betanin are effective inhibitors of lipid peroxidation. researchgate.netnih.gov A particularly important finding is their ability to prevent the oxidation of low-density lipoproteins (LDL), a critical initiating step in the pathogenesis of atherosclerosis. tandfonline.comncats.ionih.gov

In an in vitro model using H2O2-activated metmyoglobin to induce oxidation, betanin inhibited LDL peroxidation with a half-maximal inhibitory concentration (IC50) of less than 2.5 µM, demonstrating greater potency than the reference antioxidant, catechin. nih.govresearchgate.net The protective mechanism is believed to involve the binding of betanin to the LDL particle, potentially through ionic interactions with the polar heads of phospholipids (B1166683) or with amino acid residues on the apolipoprotein B-100 component, thereby shielding it from oxidative attack. tandfonline.com

Kinetic studies in liposomal systems revealed that this compound acts as a more effective chain-terminating antioxidant than betanin in preventing lipid peroxidation. nih.gov At very low concentrations, both compounds were shown to inhibit lipid peroxidation and the decomposition of heme. Interestingly, these studies noted that this compound was consumed during the reaction, while betanin was not, pointing to different underlying mechanisms of protection between the aglycone and its glycoside. nih.gov

Protection Against Oxidative Damage

Reduction of Protein Oxidation

This compound and its derivatives have demonstrated a capacity to protect proteins from oxidative damage. This is a crucial function, as protein oxidation can lead to cellular dysfunction and is implicated in various diseases. One of the ways they achieve this is by inhibiting the nitration of tyrosine, an amino acid, which is a marker of oxidative stress. mdpi.comresearchgate.net Studies have shown that betalain-rich extracts can reduce the levels of advanced oxidation protein products (AOPP), which are proteins damaged by hypochlorous acid released from active neutrophils. researchgate.net This protective effect on proteins is attributed to the strong reduction properties of this compound, stemming from the presence of a catecholic system in its structure. acs.org

Attenuation of Reactive Oxygen Species (ROS) Generation

A significant body of evidence highlights the ability of this compound and its derivatives to scavenge and reduce the generation of reactive oxygen species (ROS). mdpi.comnih.govresearchgate.netnih.gov ROS are highly reactive molecules that can damage cells, and their overproduction is a key factor in oxidative stress. ufrj.brmdpi.com

Betanin has been shown to be a potent scavenger of various free radicals, including hydroxyl, superoxide, and peroxyl radicals. mdpi.com Its antioxidant activity is attributed to its capacity to donate electrons and hydrogen ions. nih.govtandfonline.com In cellular models, betanin has been observed to decrease intracellular ROS levels, thereby protecting cells from oxidative damage. mdpi.comnih.gov For instance, in PC12 cells, a model for neuronal cells, betanin significantly attenuated the production of ROS induced by toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide. nih.gov Furthermore, betanin treatment has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT), which play a vital role in neutralizing ROS. ufrj.br

Table 1: Effect of Betanin on Reactive Oxygen Species (ROS) and Antioxidant Enzymes

| Cell/Animal Model | Inducing Agent | Betanin Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|---|

| PC12 Cells | 6-OHDA, H₂O₂ | 1-200 µM | Decreased intracellular ROS levels | nih.gov |

| Wistar Rats (Hyperlipidic Diet) | - | 20 mg·kg⁻¹ b.w. | Increased activity of SOD, GPx, and CAT | ufrj.br |

| Human Liver Cells | - | 2-20 µM | Induction of Nrf2-mediated antioxidant enzymes | cambridge.org |

| Murine Macrophages | LPS | 10, 50, 100 µM | Reduction of ROS generation | whiterose.ac.uk |

Anti-inflammatory Mechanisms (In Vitro and Animal Models)

This compound and its derivatives exhibit significant anti-inflammatory effects through various mechanisms, primarily by modulating key signaling pathways and reducing the production of inflammatory mediators.

Suppression of Pro-inflammatory Signaling Pathways (e.g., NF-κB Pathway)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. researchgate.netfrontiersin.org this compound and betanin have been consistently shown to suppress the activation of the NF-κB pathway. tandfonline.comfrontiersin.orgfrontiersin.orgnih.gov By inhibiting the activation of NF-κB, betanin can prevent the transcription of numerous pro-inflammatory genes. tandfonline.comresearchgate.net This inhibitory effect has been observed in various models, including paraquat-induced kidney inflammation in rats and in microglial cells. frontiersin.orgfrontiersin.org The suppression of NF-κB is a key mechanism underlying the anti-inflammatory properties of these compounds. tandfonline.comresearchgate.net

Attenuation of Pro-inflammatory Mediator Transcription (e.g., Cyclooxygenase-2, Inducible NO-Synthase)

As a downstream effect of NF-κB inhibition, this compound and its derivatives can attenuate the transcription of genes encoding pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.netnih.gov COX-2 and iNOS are enzymes that produce prostaglandins (B1171923) and nitric oxide, respectively, which are key players in the inflammatory response.

Studies have demonstrated that betanin can significantly inhibit the expression and activity of both COX-2 and iNOS in various inflammatory models. mdpi.comnih.govnih.gov For example, in a model of intestinal inflammation using Caco-2 cells, betanin was shown to downregulate the expression of COX-2 and iNOS. mdpi.com Similarly, in rats with paraquat-induced kidney damage, betanin treatment reduced the expression of these inflammatory enzymes. nih.gov

Reduction of Cytokine Release

Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response. This compound and its derivatives have been found to reduce the release of pro-inflammatory cytokines while in some cases increasing the levels of anti-inflammatory cytokines. tandfonline.comwhiterose.ac.uk

Table 2: Anti-inflammatory Effects of Betanin in Preclinical Models

| Model | Key Findings | Reference |

|---|---|---|

| Paraquat-Treated Rats | Reduced expression of iNOS and COX-2, blunted NF-κB activation. | nih.gov |

| Caco-2 Intestinal Cells | Downregulation of COX-2, iNOS, IL-6, and IL-8. | mdpi.comnih.gov |

| Male Swiss Mice (Paw Edema) | Reduced TNF-α and IL-1β, increased IL-10. | tandfonline.com |

| LPS-Activated Microglial Cells | Reduced generation of TNF-α, IL-1β, and IL-6. | nih.gov |

| Murine Macrophages | Down-regulation of IL-6, IL-1β, iNOS, and COX-2 mRNA levels. | whiterose.ac.uk |

Antiproliferative and Pro-apoptotic Mechanisms (Cell Line Models)

In addition to their antioxidant and anti-inflammatory properties, this compound and its derivatives have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.

Betanin has been shown to inhibit the growth of cancer cells in a dose- and time-dependent manner. mdpi.com Studies on colorectal cancer cell lines, such as HT-29 and Caco-2, have revealed that betanin can suppress cell proliferation and induce apoptosis. mdpi.comresearchgate.net The mechanism of action involves the modulation of key genes involved in apoptosis. For example, treatment with betanin has been associated with an increase in the expression of pro-apoptotic genes like BAD, Caspase-3, Caspase-8, Caspase-9, and Fas-R, and a decrease in the anti-apoptotic gene Bcl-2. mdpi.com

Furthermore, in breast cancer cells (MCF-7), a mixture of betanin and its isomer isobetanin was found to induce apoptosis through the activation of p53 and an increase in the protein levels of pro-apoptotic factors such as Bad and TRAILR4. sci-hub.ru In human myeloid leukemia cells (K562), betanin has also been shown to induce apoptosis. nih.gov These findings suggest that this compound and its derivatives can selectively target cancer cells and trigger programmed cell death, highlighting their potential as anticancer agents.

Table 3: Antiproliferative and Pro-apoptotic Effects of Betanin on Cancer Cell Lines

| Cell Line | Observed Effects | Key Molecular Targets | Reference |

|---|---|---|---|

| HT-29 and Caco-2 (Colorectal Cancer) | Inhibition of cell proliferation, induction of apoptosis. | Upregulation of BAD, Caspase-3, Caspase-8, Caspase-9, Fas-R; Downregulation of Bcl-2. | mdpi.comresearchgate.net |

| MCF-7 (Breast Cancer) | Induction of apoptosis and autophagic cell death. | Activation of p53; Increased levels of Bad, TRAILR4, Fas. | sci-hub.ru |

| K562 (Human Myeloid Leukemia) | Induction of apoptosis. | Activation of caspases. | nih.gov |

| HepG2 (Hepatoma) | Dose-dependent decrease in cell growth. | - | cambridge.org |

Induction of Apoptosis (Intrinsic and Extrinsic Pathways)

This compound and its glycosidic form, betanin, have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.netwikipedia.org These pathways are critical for maintaining tissue homeostasis, and their activation in malignant cells is a key mechanism for anticancer agents. mdpi.comresearchgate.net The intrinsic pathway is initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane, while the extrinsic pathway is triggered by the binding of extracellular death ligands to cell-surface receptors. researchgate.netmdpi.comresearchgate.net

In colorectal cancer cell lines, including HT-29 and Caco-2, betanin treatment was found to stimulate both the intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net This dual-pathway induction was also observed in MCF-7 breast cancer cells, where treatment with a betanin/isobetanin mixture resulted in alterations to the mitochondrial membrane potential, a key event in the intrinsic pathway, and an increase in proteins associated with the extrinsic pathway. nih.govnih.gov Studies on U87MG human glioma cells further specified that betanin induces apoptosis primarily via the intrinsic pathway. researchgate.net This was evidenced by an increase in reactive oxygen species (ROS), mitochondrial swelling, a decrease in mitochondrial membrane potential (MMP), and the release of cytochrome c from the mitochondria into the cytosol specifically within the cancerous cells. researchgate.net The process involves the activation of effector caspases, which leads to characteristic cellular changes such as membrane blebbing, cell shrinkage, and nuclear fragmentation. researchgate.net

Activation of Caspases (e.g., Caspase-3, -7, -8, -9)

A crucial step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. researchgate.net this compound and its derivatives have been demonstrated to activate several key caspases in cancer cells. In studies involving colorectal cancer cell lines (HT-29 and Caco-2), betanin treatment led to the upregulation and activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.govresearchgate.net Caspase-8 is a primary initiator of the extrinsic pathway, while caspase-9 is central to the intrinsic pathway. mdpi.commdpi.com

Similarly, in human lung cancer models, betanin was shown to trigger apoptosis by activating caspases-3, -7, and -9. researchgate.netnih.govwaocp.comwaocp.com The activation of caspase-3, a key executioner caspase, has also been documented in human chronic myeloid leukemia (K562) cells following betanin treatment. nih.govresearchgate.net The activation of these caspases signifies an irreversible commitment to cell death, leading to the cleavage of essential cellular proteins and subsequent apoptosis. researchgate.net

Modulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., BAX, BCL2, PARP, FAS, p53)

The commitment to apoptosis, particularly through the intrinsic pathway, is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. mdpi.commdpi.com Research shows that betanin can shift this balance in favor of apoptosis. In colorectal cancer cells, betanin treatment resulted in the significant downregulation of the anti-apoptotic gene Bcl-2 and the upregulation of pro-apoptotic genes, including BAD and Fas-R (Fas receptor), which is a key component of the extrinsic pathway. nih.govresearchgate.netresearchgate.net This change in the Bax/Bcl-2 ratio is a critical indicator of the activation of the mitochondrial pathway of apoptosis. unibo.itnih.gov